molecular formula C11H15F2NO2S2 B2680946 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine CAS No. 2328964-46-9

1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine

Cat. No.: B2680946
CAS No.: 2328964-46-9
M. Wt: 295.36
InChI Key: AGJSAODAHQWNPN-UHFFFAOYSA-N
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Description

1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a 5-ethylthiophene moiety and two fluorine atoms

Preparation Methods

The synthesis of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Derivative: The starting material, 5-ethylthiophene, undergoes sulfonylation to introduce the sulfonyl group.

    Piperidine Ring Formation: The sulfonylated thiophene is then reacted with a piperidine derivative under specific conditions to form the desired compound.

    Introduction of Fluorine Atoms:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, potentially affecting the sulfonyl group or other reducible sites.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations.

Scientific Research Applications

1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine can be compared with other similar compounds, such as:

    1-[(5-Methylthiophen-2-yl)sulfonyl]-4,4-difluoropiperidine: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its reactivity and applications.

    1-[(5-Ethylthiophen-2-yl)sulfonyl]-4,4-dichloropiperidine: Substitution of fluorine atoms with chlorine, which may alter its chemical properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4,4-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2S2/c1-2-9-3-4-10(17-9)18(15,16)14-7-5-11(12,13)6-8-14/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJSAODAHQWNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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